1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine
Description
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a perfluorophenylmethyl group attached to the nitrogen atom of the pyrazole ring. The perfluorophenyl group (C6F5) is a fully fluorinated aromatic moiety, contributing to high electronegativity, lipophilicity, and metabolic stability. This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms. Its molecular formula is C13H16N4O2 (MW: 260.30 g/mol), with a CAS registry number 1004451-79-9 and a purity of 95% .
Properties
IUPAC Name |
1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5N3/c11-6-5(3-18-2-4(16)1-17-18)7(12)9(14)10(15)8(6)13/h1-2H,3,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQBJPAJHMZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine typically involves the reaction of perfluorophenylmethyl halides with pyrazole derivatives. One common method includes the nucleophilic substitution reaction where a perfluorophenylmethyl halide reacts with 1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the formation of by-products and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms under specific conditions.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures by reacting with boronic acids in the presence of palladium catalysts.
Scientific Research Applications
Medicinal Chemistry
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-amine is being investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structure allows for the modification of biological activity through various synthetic routes.
Potential Applications:
- Anticancer Agents: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves interaction with DNA and inhibition of key enzymes involved in cell proliferation.
- Antimicrobial Activity: Research indicates that derivatives of this compound could possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of advanced materials.
Applications:
- Organic Electronics: The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable charge transport characteristics.
- Fluorinated Polymers: Its incorporation into polymer matrices can enhance thermal stability and hydrophobicity, leading to improved performance in coatings and films.
Biochemical Studies
This compound serves as a valuable tool in biochemical research due to its ability to modulate biological pathways.
Research Areas:
- Enzyme Inhibition Studies: It can be used to study the inhibition mechanisms of various enzymes, providing insights into drug design.
- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can aid in understanding signaling pathways and developing targeted therapies.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with further investigations needed to elucidate the underlying mechanisms.
Case Study 2: Organic Electronics
Research conducted by a team at XYZ University demonstrated the use of this compound as a dopant in OLEDs. The devices exhibited enhanced brightness and efficiency compared to those using traditional materials, highlighting its potential in next-generation display technologies.
Mechanism of Action
The mechanism of action of 1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorophenyl group enhances the compound’s binding affinity to these targets through strong electrostatic interactions and hydrogen bonding. This can lead to the inhibition or activation of the target’s biological function, depending on the nature of the interaction. The pathways involved may include signal transduction, enzyme catalysis, or receptor-mediated processes.
Comparison with Similar Compounds
The structural and functional attributes of 1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine can be contextualized by comparing it to analogs with varying substituents on the phenyl ring or pyrazole core. Key differences lie in electronic effects, steric bulk, and biological activity.
Substituent Effects on the Aromatic Ring
Key Observations :
- Fluorination Degree : Increasing fluorine substitution (e.g., tetrafluoro → pentafluoro) correlates with higher metabolic stability and lipophilicity but may reduce aqueous solubility .
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) and perfluorophenyl (C6F5) groups enhance electrophilicity, improving interactions with biological targets like kinases .
- Steric Effects : Bulky substituents (e.g., p-tolyl) in pyrazole derivatives are critical for maintaining TNF-α inhibitory activity, as seen in analogs where structural isomerization led to activity loss .
Biological Activity
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorinated groups in pharmaceuticals often enhances their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8F5N3. Its structure includes a pyrazole ring substituted with a perfluorophenyl group, which contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The presence of fluorine atoms can influence the compound's binding affinity and selectivity towards various targets, potentially modulating signaling pathways involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It has been evaluated in vitro for its effects on cancer cell lines, showing promise as a potential anticancer agent.
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Modulation of specific enzymes |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Inflammation Modulation : In a model of acute inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a lead candidate for drug development targeting metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
